4-Benzyl-2-chloro-pyrimidine
Overview
Description
“4-Benzyl-2-chloro-pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines has been described in numerous methods . For instance, one method involves the methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of “this compound” would include a benzyl group attached to the 4th position and a chlorine atom attached to the 2nd position of the pyrimidine ring.Scientific Research Applications
Corrosion Inhibition
Pyrimidine derivatives have been shown to act as effective corrosion inhibitors for mild steel in acidic environments. The study by Ashassi-Sorkhabi et al. (2005) explored the efficiency of various pyrimidine Schiff bases, demonstrating their potential in protecting metal surfaces from corrosive processes. This research suggests that 4-Benzyl-2-chloro-pyrimidine could have applications in developing new corrosion inhibitors due to its structural similarity to the compounds studied (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Antimicrobial and Antifungal Agents
Gupta, Gupta, and Singh (2013) highlighted the synthesis and characterization of pyrimidine-based derivatives that exhibit significant antimicrobial and antifungal activities. This suggests that modifications to the pyrimidine core, such as those in this compound, could yield compounds with potential applications in treating infectious diseases (Gupta, Gupta, & Singh, 2013).
Drug Discovery and Medicinal Chemistry
Synthesis of Heterocyclic Compounds
Yang et al. (2005) developed a novel methodology for the synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines, demonstrating the versatility of pyrimidine derivatives in synthesizing complex heterocyclic compounds. This research indicates that this compound could be utilized in the synthesis of various heterocyclic structures with potential pharmaceutical applications (Yang, Che, Dang, Wei, Gao, & Bai, 2005).
Nonlinear Optical Materials
Hussain et al. (2020) conducted a comparative study between DFT/TDDFT and experimental analyses on thiopyrimidine derivatives, evaluating their electronic, linear, and nonlinear optical properties. Their findings suggest that pyrimidine derivatives, potentially including this compound, could have applications in the development of materials for optoelectronic devices (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
Mechanism of Action
Target of Action
The primary targets of 4-Benzyl-2-chloro-pyrimidine are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandin E2 (PGE2), a potent mediator of inflammation .
Mode of Action
This compound functions by suppressing the activity of COX-1 and COX-2 enzymes , thereby reducing the generation of PGE2 . This inhibition disrupts the inflammatory response at a molecular level, leading to a decrease in inflammation and associated symptoms .
Biochemical Pathways
The compound’s action affects the arachidonic acid pathway , which is responsible for the production of prostaglandins, leukotrienes, and other inflammatory mediators . By inhibiting COX enzymes, this compound reduces the production of these mediators, thereby mitigating the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of inflammatory mediators such as PGE2, leukotrienes, and certain interleukins . This leads to a decrease in inflammation and associated symptoms, demonstrating the compound’s potential as an anti-inflammatory agent .
Safety and Hazards
The safety data sheet for a similar compound, Benzyl chloride, indicates that it is a combustible liquid, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .
Future Directions
Pyrimidines and their derivatives have shown promise in a range of applications, not only as drugs, but also as organoelectronic materials and fluorescent materials . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
4-benzyl-2-chloropyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-11-13-7-6-10(14-11)8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGQDQJALINEME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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